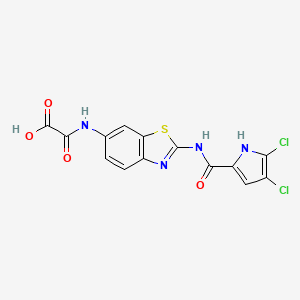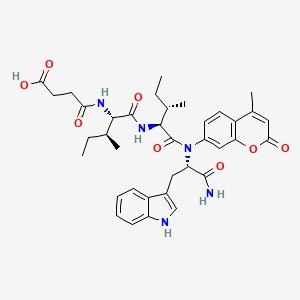
N-Succinyl-Ile-Ile-Trp-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Succinyl-Ile-Ile-Trp-AMC involves the coupling of the peptide sequence Ile-Ile-Trp with the fluorescent molecule 7-amino-4-methylcoumarin (AMC) through a succinyl linker . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield .
Chemical Reactions Analysis
N-Succinyl-Ile-Ile-Trp-AMC undergoes various chemical reactions, including:
Hydrolysis: In the presence of carboxypeptidase Y, the compound is hydrolyzed to release AMC, which fluoresces under UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly studied.
Substitution: The succinyl group can be substituted with other functional groups to modify the compound’s properties.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major product formed from hydrolysis is AMC, which is detected through its fluorescence .
Scientific Research Applications
N-Succinyl-Ile-Ile-Trp-AMC has a wide range of scientific research applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of carboxypeptidase Y.
Molecular Biology: Employed in fluorescence-based assays to monitor enzyme kinetics and protein interactions.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of carboxypeptidase Y.
Industry: Applied in the development of diagnostic kits and tools for biochemical analysis.
Mechanism of Action
The mechanism of action of N-Succinyl-Ile-Ile-Trp-AMC involves its hydrolysis by carboxypeptidase Y. The enzyme cleaves the peptide bond, releasing AMC, which fluoresces upon excitation with UV light . This fluorescence can be measured to quantify enzyme activity. The molecular target is carboxypeptidase Y, and the pathway involves the enzymatic hydrolysis of the peptide substrate .
Comparison with Similar Compounds
N-Succinyl-Ile-Ile-Trp-AMC is unique due to its specific peptide sequence and fluorescent properties. Similar compounds include:
N-Succinyl-Ala-Ala-Phe-AMC: Another peptide-based fluorescent substrate for different proteases.
N-Succinyl-Gly-Gly-Phe-AMC: Used for studying other carboxypeptidases.
These compounds share the common feature of being peptide-based fluorescent substrates but differ in their peptide sequences and target enzymes .
Properties
Molecular Formula |
C37H45N5O8 |
|---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42(24-12-13-25-22(5)16-32(46)50-29(25)18-24)28(35(38)47)17-23-19-39-27-11-9-8-10-26(23)27/h8-13,16,18-21,28,33-34,39H,6-7,14-15,17H2,1-5H3,(H2,38,47)(H,40,43)(H,41,48)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |
InChI Key |
ACWGEQICRKPHCO-DFXXCKAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


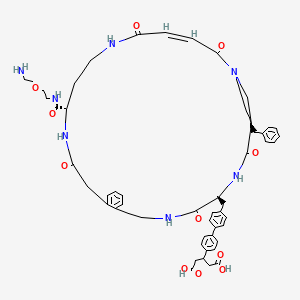




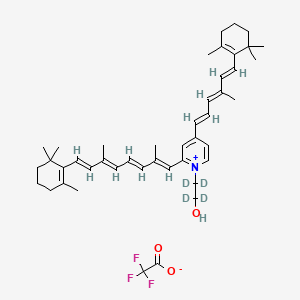
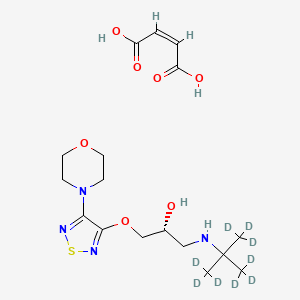
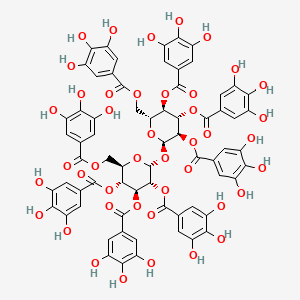

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
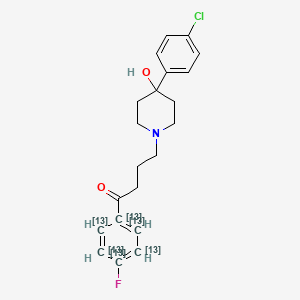
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)

